4-Fluoro-3-nitrophenylacetonitrile
Overview
Description
4-Fluoro-3-nitrophenylacetonitrile is a fluorinated nitrile compound with the molecular formula C8H5FN2O2. This compound features both a fluorine atom and a nitro group attached to a phenyl ring, which significantly influences its chemical reactivity and interaction with biological systems.
Mechanism of Action
Target of Action
It is known to be used for biomolecule immobilization and bioconjugation . This suggests that its targets could be a wide range of biomolecules, such as proteins, peptides, nucleic acids, and others.
Mode of Action
4-Fluoro-3-nitrophenylacetonitrile, also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), is a photolinker used for photoaffinity labeling . Upon photo-irradiation, it produces a chemical linkage with its target . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
Biochemical Pathways
Its role in biomolecule immobilization and bioconjugation suggests that it could potentially influence a variety of biochemical pathways depending on the specific biomolecules it interacts with .
Result of Action
The result of the action of this compound is the formation of a covalent bond between the compound and its target biomolecule . This allows for the immobilization of the biomolecule, which can be essential for various biochemical assays and chemical syntheses .
Action Environment
The action of this compound is influenced by environmental factors such as light, as it requires photo-irradiation to activate and form a chemical linkage with its target
Preparation Methods
The synthesis of 4-Fluoro-3-nitrophenylacetonitrile typically involves the reaction of a nitrochlorobenzene compound with ferrous iron cyanide salt in the presence of cuprous chloride and/or cuprous bromide as catalysts. This reaction is carried out under heating conditions in a suitable solvent . The use of these catalysts helps to lower the toxicity of the cyanidation reaction and reduce the cost of reactants, making the process more suitable for industrial-scale production .
Chemical Reactions Analysis
4-Fluoro-3-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s interaction with biological systems is of interest for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Fluoro-3-nitrophenylacetonitrile can be compared with other similar compounds, such as:
3-Fluoro-4-nitrophenylacetonitrile: This compound has the fluorine and nitro groups in different positions on the phenyl ring, which can affect its reactivity and applications.
4-Chloro-3-nitrophenylacetonitrile: The substitution of fluorine with chlorine can lead to differences in chemical behavior and biological interactions.
The unique combination of the fluorine and nitro groups in this compound makes it distinct from these similar compounds, offering specific advantages in certain applications.
Properties
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOLUCPHJHRTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466465 | |
Record name | 4-FLUORO-3-NITROPHENYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157662-77-6 | |
Record name | 4-FLUORO-3-NITROPHENYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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